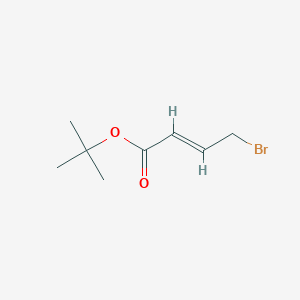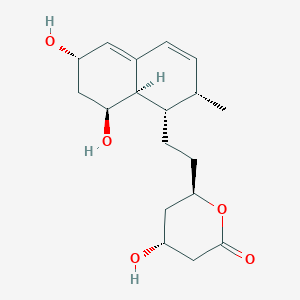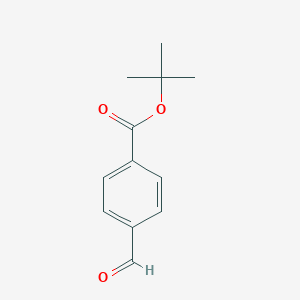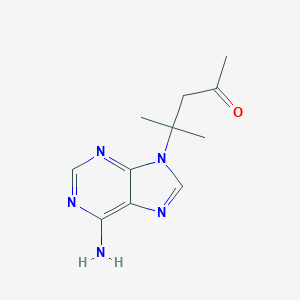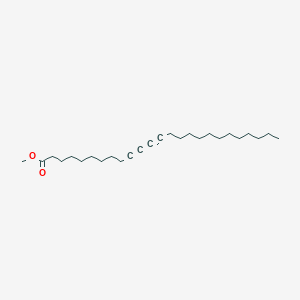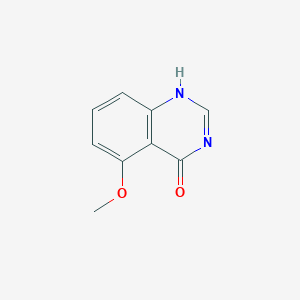
5-methoxyquinazolin-4(3H)-one
Overview
Description
5-methoxyquinazolin-4(3H)-one (MQQ) is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a versatile building block for the synthesis of various organic compounds and is widely used in the pharmaceutical industry. MQQ is also known to possess a number of biological activities, making it a valuable compound for research in the field of biochemistry and physiology.
Scientific Research Applications
Tubulin-Polymerization Inhibition
5-methoxyquinazolin-4(3H)-one derivatives have been explored for their role in inhibiting tubulin polymerization, specifically targeting the colchicine site. Compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown significant in vitro cytotoxic activity and potential as antitumor agents, disrupting microtubule formation and arresting cell cycle in the G2/M phase (Wang et al., 2014).
Corrosion Inhibition
Studies have demonstrated the effectiveness of this compound derivatives as corrosion inhibitors, particularly in acidic environments. These compounds, such as Schiff bases derived from this compound, effectively prevent mild steel corrosion in hydrochloric acid solutions, acting as mixed-type inhibitors (Khan et al., 2017).
Antimicrobial Activities
This compound derivatives have shown promising antimicrobial activities. For instance, triazole derivatives containing the this compound moiety have exhibited moderate to strong antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Tumor-Vascular Disrupting Agents
These compounds have been identified as potential tumor-vascular disrupting agents (tumor-VDAs). They target established blood vessels in tumors, inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. This is exemplified by the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrating promising anticancer properties (Cui et al., 2017).
Crystal Structure and Biological Activity Studies
Investigations into the crystal structure of this compound derivatives, along with their biological activities, are also an area of research. These studies provide insights into their potential as enzyme inhibitors and their mechanisms of action in diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Mechanism of Action
The mechanism of action of “5-methoxyquinazolin-4(3H)-one” and related compounds involves the inhibition of tyrosine protein kinases. Specifically, compounds such as 2i and 3i have been found to act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes and ATP competitive type-I inhibitors against EGFR kinase enzymes .
Future Directions
properties
IUPAC Name |
5-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQXQRHUFZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135106-52-4 | |
| Record name | 5-methoxyquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



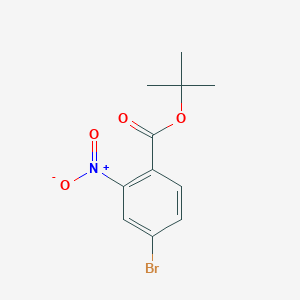
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
